molecular formula C19H18N2O4 B6721282 N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methoxy-2-methylpropanamide

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methoxy-2-methylpropanamide

Cat. No.: B6721282
M. Wt: 338.4 g/mol
InChI Key: URMKAQGNMGFZIT-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methoxy-2-methylpropanamide is a compound that belongs to the class of phthalimide derivatives

Properties

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methoxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-19(2,25-3)18(24)20-12-8-10-13(11-9-12)21-16(22)14-6-4-5-7-15(14)17(21)23/h4-11H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMKAQGNMGFZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methoxy-2-methylpropanamide typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction is usually carried out in the presence of a solvent such as toluene or xylene, and a catalyst like sulfuric acid or phosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening techniques can also help optimize reaction conditions and identify the most effective catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methoxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalimide derivatives, such as:

Uniqueness

What sets N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-methoxy-2-methylpropanamide apart from other similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific and industrial applications .

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